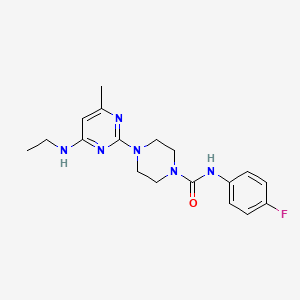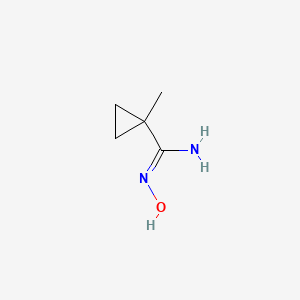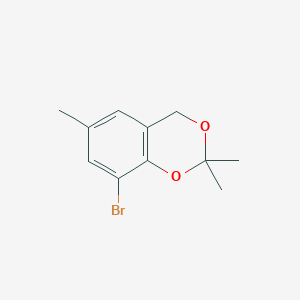
8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and melting point. For the related compound 4H-1,3-Benzodioxin-8-carboxaldehyde, 2,2,6-trimethyl-, the boiling point is predicted to be 332.2±42.0 °C and the density is predicted to be 1.116±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: Benzodioxin derivatives, including structures similar to 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin, have been explored for their potential pharmacological value. Techniques for constructing and functionalizing the benzodioxin moiety have been developed, including the preparation of various benzodioxin analogues (Thomas, Leigh, & Chapleo, 1990).
- Novel Compounds Synthesis: Research has focused on synthesizing novel compounds using benzodioxin structures. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were created for potential antibacterial applications (Abbasi et al., 2022).
Pharmaceutical Research
- Antibacterial Agents: The synthesis of compounds like N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides has been studied for their potential as antibacterial agents and inhibitors of Lipoxygenase, which could be useful for treating inflammatory diseases (Abbasi et al., 2017).
- Antibacterial Activity Research: Research has also been conducted on the antibacterial activity of various benzodioxin derivatives, highlighting their potential in combating bacterial infections (Abdel-Aziem, Baaiu, & El-Sawy, 2021).
Additional Applications
- Antiviral and Cytotoxic Activity: Studies have been carried out on the antiviral and cytotoxic activity of benzodioxin derivatives, suggesting their potential use in treating viral infections (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
- Anti-Diabetic Agents: Benzodioxin derivatives have been evaluated for their anti-diabetic potentials, indicating their possible application in managing type-2 diabetes (Abbasi et al., 2023).
Propiedades
IUPAC Name |
8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-8-6-13-11(2,3)14-10(8)9(12)5-7/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLTZSRBBGEOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(OC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

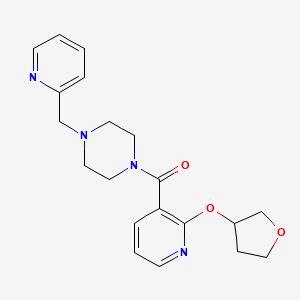
![N-(2-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601279.png)
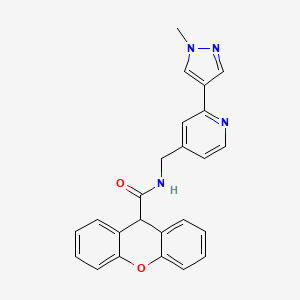
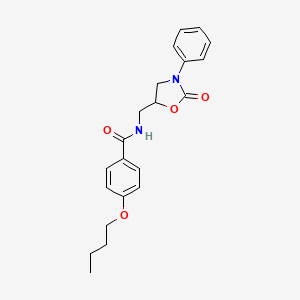
![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)
![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)
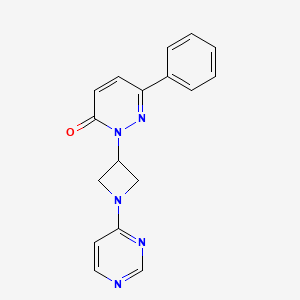
![2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2601290.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2601291.png)
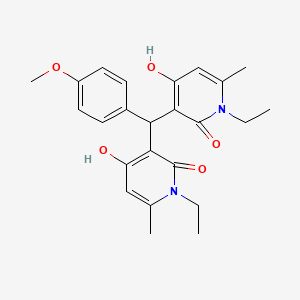
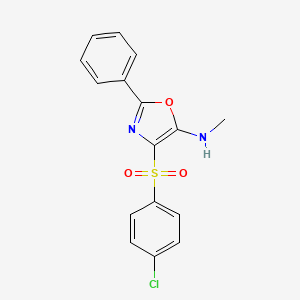
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2601295.png)
